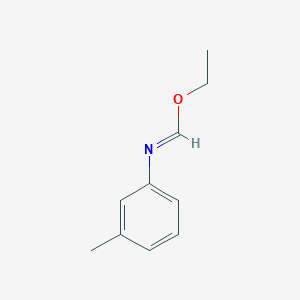
Ethyl (3-methylphenyl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-methylphenyl)methanimidate is an organic compound with the molecular formula C10H13NO It is a derivative of methanimidate, where the ethyl group is attached to the nitrogen atom, and the 3-methylphenyl group is attached to the carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (3-methylphenyl)methanimidate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired methanimidate by the addition of an ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in these processes include sulfuric acid or hydrochloric acid, and the reactions are often carried out at elevated temperatures to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (3-methylphenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanimidate to amines or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl (3-methylphenyl)methanimidate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3-methylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl (3-methylphenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl formimidate: Similar in structure but lacks the 3-methylphenyl group.
Methylphenidate: A stimulant used in the treatment of ADHD, structurally different but shares some functional similarities.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the ethyl and 3-methylphenyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
15296-46-5 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
ethyl N-(3-methylphenyl)methanimidate |
InChI |
InChI=1S/C10H13NO/c1-3-12-8-11-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
JGNBICRIZJLWGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















